molecular formula C12H14N2OS B2367663 (Z)-3-phenyl-2-(propylimino)thiazolidin-4-one CAS No. 854107-48-5

(Z)-3-phenyl-2-(propylimino)thiazolidin-4-one

Cat. No.: B2367663
CAS No.: 854107-48-5
M. Wt: 234.32
InChI Key: TXKYJCYKCWRQQX-SEYXRHQNSA-N
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Description

(Z)-3-phenyl-2-(propylimino)thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a thiazolidine ring, which is a five-membered ring containing nitrogen and sulfur atoms, with a phenyl group and a propylimino group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-phenyl-2-(propylimino)thiazolidin-4-one can be achieved through various methods. One common approach involves the reaction of α-enolic dithioesters with α-halohydroxamates under mild conditions. This method utilizes a regio- and stereoselective formal [3+2] cycloaddition pathway to form the thiazolidinone ring . Another method involves the reaction of aldehydes or ketones with primary amines to form Schiff bases, which are then cyclized to form thiazolidinones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-phenyl-2-(propylimino)thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-3-phenyl-2-(propylimino)thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it has been shown to inhibit the formation of advanced glycation end-products, which are implicated in chronic diseases such as diabetes and cardiovascular diseases . The compound’s activity is often attributed to its ability to form stable complexes with metal ions or to interact with nucleophilic sites on proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-3-phenyl-2-(propylimino)thiazolidin-4-one is unique due to its specific substituents, which confer distinct biological activities. The presence of the phenyl and propylimino groups enhances its ability to interact with various biological targets, making it a promising candidate for drug development.

Properties

IUPAC Name

3-phenyl-2-propylimino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-8-13-12-14(11(15)9-16-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKYJCYKCWRQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C1N(C(=O)CS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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